molecular formula C17H17N3O3 B11023691 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

Cat. No.: B11023691
M. Wt: 311.33 g/mol
InChI Key: MHSZXFWPPNDUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-11(2)9-20-10-18-14-6-5-12(8-13(14)17(20)22)19-16(21)15-4-3-7-23-15/h3-8,10-11H,9H2,1-2H3,(H,19,21)

InChI Key

MHSZXFWPPNDUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid or its derivatives undergo cyclization with carbonyl sources. For example, 2-amino-5-nitrobenzonitrile reacts with formic acid under reflux to yield 6-nitroquinazolin-4(3H)-one. Nitro group reduction using stannous chloride (SnCl₂·2H₂O) in methanol produces 6-aminoquinazolin-4(3H)-one. This intermediate is critical for subsequent functionalization.

Key Reaction Conditions :

  • Cyclization : Formic acid, reflux (~100°C), 10 hours.

  • Reduction : SnCl₂·2H₂O/MeOH, reflux (~80°C), 3 hours.

Oxidative Cyclization Using DMSO and H₂O₂

Dimethyl sulfoxide (DMSO) serves as a one-carbon synthon in the presence of H₂O₂. Substituted 2-aminobenzamides react with DMSO under oxidative conditions to form the quinazolinone core. This method avoids metal catalysts and achieves yields up to 72%.

Example :
2-Amino-N-(2-methylpropyl)benzamide + DMSO → 3-(2-methylpropyl)quinazolin-4(3H)-one.

Introduction of the 2-Methylpropyl Group

The 3-(2-methylpropyl) substituent is introduced via alkylation or nucleophilic substitution.

Alkylation of Quinazolinone Intermediates

6-Nitroquinazolin-4(3H)-one reacts with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form 3-(2-methylpropyl)-6-nitroquinazolin-4(3H)-one. Subsequent nitro reduction yields the 6-amino derivative.

Optimized Conditions :

  • Alkylation : K₂CO₃, DMF, 60°C, 6 hours.

  • Reduction : H₂/Pd-C, methanol, room temperature, 3 hours.

Direct Substitution During Cyclization

In some cases, the 2-methylpropyl group is incorporated during the initial cyclization step. For instance, 2-amino-N-(2-methylpropyl)benzamide cyclizes with formic acid to directly yield 3-(2-methylpropyl)quinazolin-4(3H)-one.

Amide Coupling at Position 6

The 6-amino group undergoes acylation with furan-2-carbonyl chloride.

Schotten-Baumann Reaction

6-Amino-3-(2-methylpropyl)quinazolin-4(3H)-one reacts with furan-2-carbonyl chloride in a biphasic system (NaOH/H₂O and dichloromethane). The reaction proceeds at 0–5°C to minimize side reactions.

Procedure :

  • Dissolve 6-aminoquinazolinone in NaOH/H₂O.

  • Add furan-2-carbonyl chloride dropwise under vigorous stirring.

  • Extract with DCM, dry over Na₂SO₄, and purify via column chromatography.

Yield : 65–78%.

Carbodiimide-Mediated Coupling

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling in anhydrous DMF. This method is preferred for acid- or base-sensitive substrates.

Conditions :

  • EDC (1.2 equiv), HOBt (1.1 equiv), DMF, room temperature, 12 hours.

  • Yield: 70–85%.

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) confirms purity (>98%).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, NH), 8.55 (s, 1H, H-5), 8.35 (s, 1H, H-2), 7.92 (d, J = 8.9 Hz, 1H, H-7), 7.60–7.78 (m, 4H, furan and H-8), 3.20 (t, J = 7.2 Hz, 2H, N-CH₂), 2.10 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS : m/z 311.1298 [M+H]⁺ (calc. 311.1265).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Cyclocondensation + EDCCyclization → Alkylation → EDC coupling7899.7High purity; scalableMulti-step; costly reagents
DMSO/H₂O₂ routeOxidative cyclization → Schotten-Baumann7298.5Metal-free; fewer stepsModerate yield
Direct alkylationAlkylation during cyclization6897.8Simplified processRequires optimized conditions

Mechanistic Insights

Quinazolinone Formation

Cyclization proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In DMSO-mediated routes, sulfonium intermediates facilitate carbon-carbon bond formation.

Amide Coupling

The Schotten-Baumann reaction involves in-situ generation of the acyl chloride, which reacts with the amine to form the amide bond. EDC activates the carboxylic acid, forming an active ester intermediate for nucleophilic substitution.

Scalability and Industrial Relevance

The EDC-mediated method is preferred for large-scale synthesis due to reproducibility and ease of purification. However, cost-effective alternatives using DMSO/H₂O₂ are under investigation for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(N’-hydroxycarboxamido)-2-(2-methylpropyl)-propionyl]-O-tyrosine-N-methylamide
  • Pyrrolopyrazine derivatives

Uniqueness

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is unique due to its specific structural features, such as the combination of a quinazolinone core with a furan ring. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications.

Biological Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight443.57 g/mol
Molecular FormulaC22H29N5O3S
LogP2.205
Polar Surface Area87.151 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

This compound exhibits various biological activities attributed to its structural features. The quinazoline moiety is often associated with anticancer properties, while the furan ring may enhance its interaction with biological targets.

  • Anticancer Activity : The compound has shown promise as an inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cell lines. This mechanism is crucial for the development of novel anticancer therapies .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate potency, warranting further investigation into structure-activity relationships .

Case Study 1: KSP Inhibition

In a recent study, this compound was tested for its ability to inhibit KSP. The results demonstrated that treatment with the compound led to a significant increase in monopolar spindle formation, indicative of effective KSP inhibition. This finding supports its potential use in cancer therapy .

Case Study 2: Antimicrobial Activity

A series of derivatives based on this compound were evaluated for their antimicrobial efficacy. One derivative exhibited an MIC of 31.25 µg/mL against E. coli, highlighting the potential for developing new antibacterial agents derived from this scaffold .

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A study synthesized several analogs and evaluated their pharmacological profiles, revealing that modifications to the furan and quinazoline rings significantly affected their potency against cancer cells and bacteria.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins, aiding in the design of more effective derivatives .

Q & A

Basic: What synthetic routes are reported for preparing N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a multi-step process involving:

  • Quinazolinone core formation : Cyclization of anthranilic acid derivatives with 2-methylpropylamine under reflux conditions.
  • Furan-2-carboxamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDCl/HOBt) between the quinazolin-6-amine intermediate and furan-2-carboxylic acid .
    Optimization strategies :
    • Use catalytic additives like DMAP to enhance coupling efficiency.
    • Monitor reaction progress via TLC or HPLC to minimize side products.
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Answer:
Discrepancies often arise from disordered solvent molecules or flexible substituents (e.g., the 2-methylpropyl group). Recommended steps:

  • Data collection : Use high-resolution synchrotron X-ray sources (≤1.0 Å) to improve electron density maps.
  • Refinement tools : Employ SHELXL for anisotropic refinement of non-hydrogen atoms and SHELXE for phase extension in case of twinning .
  • Validation : Cross-check residual density peaks (>0.5 eÅ⁻³) and apply restraints/constraints for flexible moieties. Use the R1 factor (<5%) and GOF (≈1.0) as reliability metrics .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Confirm the presence of the furan ring (δ ~7.5–6.3 ppm for protons; ~150–110 ppm for carbons) and quinazolinone carbonyl (δ ~165 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with ≤2 ppm mass error (e.g., C21H22N3O3 requires 376.1661 g/mol) .
  • IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone) .

Advanced: How can dynamic binding studies elucidate its interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on the quinazolinone core and furan carboxamide as potential hydrogen-bond donors/acceptors .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like kinase domains. Optimize immobilization pH to retain protein activity .
  • Contradiction management : If docking predicts high affinity but SPR shows weak binding, assess compound solubility (via DLS) or aggregator behavior (using detergent-based assays) .

Basic: What chromatographic methods are recommended for purity analysis?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (40:60 to 10:90 over 20 min). Monitor at 254 nm .
  • LC-MS : Confirm molecular weight and detect impurities (e.g., dealkylated byproducts) with ESI+ ionization .
  • Acceptance criteria : Purity ≥95% (area normalization) with resolution >1.5 between peaks .

Advanced: How can researchers address low reproducibility in biological assays?

Answer:

  • Source variation : Validate compound integrity across batches via NMR and HRMS to rule out degradation .
  • Assay conditions : Standardize cell culture media (e.g., FBS lot consistency) and control DMSO concentrations (<0.1%).
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD studies?

Answer:

  • Solvent screening : Test mixed-solvent systems (e.g., dichloromethane/methanol) via vapor diffusion.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions enhances crystal nucleation.
  • Cryoprotection : Use glycerol or PEG 400 to prevent ice formation during data collection at 100 K .

Basic: How can computational modeling predict metabolic stability?

Answer:

  • Software tools : Use SwissADME or MetaCore to identify metabolic hotspots (e.g., furan ring oxidation, quinazolinone hydrolysis).
  • CYP450 interactions : Simulate binding to CYP3A4/2D6 isoforms using docking scores (∆G ≤ -6 kcal/mol indicates high affinity) .
  • Experimental validation : Compare with in vitro microsomal assays (e.g., t1/2 in human liver microsomes) .

Advanced: What are the implications of substituent modifications on bioactivity?

Answer:

  • 2-Methylpropyl group : Replacement with bulkier alkyl chains (e.g., cyclohexyl) may enhance hydrophobic binding but reduce solubility.
  • Furan vs. thiophene : Thiophene substitution increases π-stacking but may alter metabolic pathways.
  • SAR studies : Synthesize analogs via Suzuki-Miyaura coupling for systematic evaluation .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment via Western blot .
  • Pull-down assays : Use biotinylated probes (e.g., NHS-PEG4-biotin conjugate) to isolate compound-protein complexes for MS identification .
  • Knockout validation : CRISPR/Cas9-mediated gene deletion to confirm phenotype rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.